molecular formula C19H16F3N5O2 B15287787 {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 909675-40-7

{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No.: B15287787
CAS No.: 909675-40-7
M. Wt: 403.4 g/mol
InChI Key: AJJSQQIRJUAMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone (hereafter referred to as Compound X) features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group. The methanone moiety links the piperidine to a 6-(trifluoromethyl)pyridin-3-yl group. This structure combines heterocyclic motifs known for their pharmacological relevance, such as the 1,2,4-oxadiazole (imparting metabolic stability and hydrogen-bonding capacity) and the trifluoromethylpyridine (enhancing lipophilicity and bioavailability) .

However, its specific biological profile remains underexplored in the provided evidence.

Properties

CAS No.

909675-40-7

Molecular Formula

C19H16F3N5O2

Molecular Weight

403.4 g/mol

IUPAC Name

[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)15-4-3-14(11-24-15)18(28)27-8-5-12(6-9-27)17-25-16(26-29-17)13-2-1-7-23-10-13/h1-4,7,10-12H,5-6,8-9H2

InChI Key

AJJSQQIRJUAMFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Rationale for Fragment Prioritization

Synthesis of the Piperidine-Oxadiazole Subunit

Oxadiazole Formation via Cyclocondensation

The 1,2,4-oxadiazole ring is constructed through a [3+2] cycloaddition between a nitrile oxide and an amidoxime. Adapted from PubMed studies on piperidine-based oxadiazoles, 3-(pyridin-3-yl)amidoxime reacts with 4-cyanopiperidine under acidic conditions (TosOH, MeOH, 70°C, 12 h) to yield the oxadiazole core.

Reaction Conditions :

  • Substrates : 3-Cyanopyridine (1 eq), hydroxylamine hydrochloride (1.2 eq)
  • Catalyst : TosOH (0.2 eq)
  • Solvent : Methanol
  • Temperature : 70°C
  • Yield : 68–72% after column chromatography

Piperidine Functionalization

4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with sodium cyanide (DMF, 80°C, 6 h). Alternative routes involve reductive amination of piperidin-4-one with ammonium acetate and sodium triacetoxyborohydride (STAB, CH2Cl2, rt, 12 h).

Preparation of 6-(Trifluoromethyl)pyridine-3-carbonyl Chloride

Vapor-Phase Fluorination of Picoline

As per Justia Patent US4563529, 6-methylpyridine-3-carbonitrile undergoes vapor-phase fluorination with Cl2 and anhydrous HF at 350–450°C in the presence of chromium fluoride catalysts to install the trifluoromethyl group.

Optimized Parameters :

  • Catalyst : CrF3 (5% w/w)
  • Residence time : 20–30 seconds
  • Conversion : >85%
  • Selectivity : 78% toward 6-(trifluoromethyl)pyridine-3-carbonitrile

Hydrolysis to Carboxylic Acid

The nitrile intermediate is hydrolyzed to 6-(trifluoromethyl)nicotinic acid using concentrated HCl (reflux, 6 h), followed by treatment with thionyl chloride (SOCl2, 70°C, 2 h) to generate the acyl chloride.

Final Coupling via Acylation

Nucleophilic Acyl Substitution

The piperidine-oxadiazole subunit (1 eq) is reacted with 6-(trifluoromethyl)pyridine-3-carbonyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine (TEA, 2 eq) as a base. The reaction proceeds at 0°C to room temperature over 4 h, achieving 89% conversion (HPLC).

Purification :

  • Method : Silica gel chromatography (EtOAc/hexanes, 1:3)
  • Purity : >99% (LCMS)
  • Characterization :
    • 1H NMR (400 MHz, CDCl3): δ 8.95 (s, 1H, pyridine-H), 8.72 (d, J = 4.8 Hz, 1H), 7.89–7.82 (m, 2H), 4.21–4.15 (m, 2H, piperidine-H), 3.02–2.94 (m, 2H), 2.18–2.09 (m, 1H), 1.92–1.84 (m, 2H).
    • HRMS : m/z calc. for C20H17F3N4O2 [M+H]+: 427.1382; found: 427.1379.

Alternative Synthetic Pathways and Mechanistic Insights

Palladium-Catalyzed Cross-Coupling

A patent-derived approach employs Pd2(dba)3/XantPhos to couple 4-bromopiperidine-oxadiazole with 6-(trifluoromethyl)pyridine-3-boronic acid (K3PO4, toluene, 110°C, 24 h). This method avoids acyl chloride handling but suffers from lower yields (52%).

Solid-Phase Synthesis

Immobilization of the piperidine-oxadiazole on Wang resin enables iterative acylation and cleavage (TFA/DCM), though scalability is limited by resin loading capacity.

Industrial-Scale Considerations

Catalytic Recycling in Fluorination

Chromium fluoride catalysts in vapor-phase reactions exhibit >95% recovery via fluidized-bed reactivation, reducing costs in continuous production.

Solvent Selection and Waste Streams

Methanol and DCM are replaced with 2-MeTHF and cyclopentyl methyl ether (CPME) in pilot plants to enhance green chemistry metrics.

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The oxadiazole moiety is prone to ring-opening under basic conditions. Buffering the acylation step at pH 7–8 (NaHCO3) mitigates decomposition.

Trifluoromethyl Group Introduction

Direct trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) offers a solution-phase alternative to vapor-phase methods, albeit at higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the oxadiazole moiety can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The presence of the oxadiazole and piperidine rings suggests it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning :

  • Compound X’s pyridin-3-yl group on the oxadiazole contrasts with pyridin-4-yl in ’s analogues. The 3-position may enhance target selectivity due to steric or electronic differences .
  • The trifluoromethyl group on the pyridine in Compound X and ’s compounds (49, 50) likely improves metabolic stability and membrane permeability .

Linker Variations: Compound X uses a direct methanone linker, whereas ’s analogues employ methoxy or methylene linkers, which may alter conformational flexibility and binding kinetics .

Synthetic Accessibility :

  • Compound 49 (59% yield) and 50 (30% yield) highlight challenges in synthesizing methylene-linked oxadiazoles compared to direct-bonded variants. Lower yields in such steps could reflect steric hindrance or reactivity issues .

Pharmacological and Physicochemical Properties

While explicit activity data for Compound X is absent in the evidence, insights can be inferred from analogues:

  • GPR119 Agonism : ’s oxadiazole-piperidine derivatives act as GPR119 agonists, indicating structural motifs critical for metabolic receptor engagement .

Biological Activity

The compound {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of 336.4 g/mol. The structure features a piperidine ring substituted with a pyridine and an oxadiazole moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
IUPAC Name{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM . The compound's structure suggests a potential for similar activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. It has been reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblasts) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets in biological pathways. The oxadiazole ring can facilitate binding to enzymes or receptors involved in disease processes. For instance, some derivatives have been shown to act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and metabolic regulation .

Study on Antitubercular Agents

A study focused on synthesizing novel substituted oxadiazole derivatives evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant inhibitory concentrations, indicating that structural modifications can enhance efficacy .

Cytotoxicity Assessment

In a cytotoxicity assessment involving human embryonic kidney cells (HEK-293), the most active compounds derived from oxadiazole showed minimal toxicity, suggesting a favorable safety profile for further development in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.